2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid

CRTH2 antagonist DP2 receptor structure-activity relationship

2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid (CAS 1018292-09-5) is a synthetic small molecule belonging to the 4-substituted phenoxyphenylacetic acid derivative class. Its structure features a phenylacetic acid core with a para-substituted N-methyl-2-phenoxyacetamido moiety (IUPAC: 2-[4-[methyl-(2-phenoxyacetyl)amino]phenyl]acetic acid; molecular formula C₁₇H₁₇NO₄).

Molecular Formula C17H17NO4
Molecular Weight 299.32 g/mol
CAS No. 1018292-09-5
Cat. No. B3073878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid
CAS1018292-09-5
Molecular FormulaC17H17NO4
Molecular Weight299.32 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)CC(=O)O)C(=O)COC2=CC=CC=C2
InChIInChI=1S/C17H17NO4/c1-18(14-9-7-13(8-10-14)11-17(20)21)16(19)12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,20,21)
InChIKeyXNRDKMYLCOZKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid (CAS 1018292-09-5): Chemical Identity and Therapeutic Target Class


2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid (CAS 1018292-09-5) is a synthetic small molecule belonging to the 4-substituted phenoxyphenylacetic acid derivative class. Its structure features a phenylacetic acid core with a para-substituted N-methyl-2-phenoxyacetamido moiety (IUPAC: 2-[4-[methyl-(2-phenoxyacetyl)amino]phenyl]acetic acid; molecular formula C₁₇H₁₇NO₄) . This compound falls within the chemical space claimed by Array BioPharma's patent families covering DP2 (CRTH2) receptor modulators for allergic and inflammatory diseases [1]. The phenoxyphenylacetic acid scaffold is recognized in medicinal chemistry as a privileged framework for prostaglandin D₂ (PGD₂) receptor antagonism, positioning this compound as a candidate for immunological research applications [2].

Why 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid Cannot Be Interchanged with Generic Phenoxyacetic Acid Analogs


Substitution among phenoxyacetic acid derivatives without rigorous experimental validation introduces significant risk of altered target engagement and functional activity. The 4-substituted phenoxyphenylacetic acid class exhibits steep structure-activity relationships (SAR), where variations in the acetamide N-substituent, the phenylacetic acid tether, and the phenoxy ring substitution pattern profoundly modulate DP2/CRTH2 receptor binding affinity and selectivity over related prostanoid receptors (DP1, TP) [1]. For example, QSAR studies on 2,4-disubstituted phenoxyacetic acid CRTH2 antagonists demonstrate that even minor substituent changes can shift inhibitory potency by orders of magnitude [2]. The N-methyl-2-phenoxyacetamido group at the para position of 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid represents a specific structural configuration within the broader patent landscape—its precise pharmacological profile cannot be inferred from analogs bearing different amide substituents (e.g., benzyl, cyclopropylmethyl, or heteroaryl variants) or alternative acetic acid attachment points. Generic interchange without confirmed activity data risks selecting a compound with suboptimal DP2 affinity, altered selectivity, or unintended off-target pharmacology.

Product-Specific Quantitative Differentiation Evidence for 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid (CAS 1018292-09-5)


Structural Differentiation: N-Methyl-Phenoxyacetamido Para-Substitution vs. Common Phenoxyacetic Acid CRTH2 Antagonists

2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid bears a unique para-N-methyl-2-phenoxyacetamido substituent on the phenylacetic acid core. This configuration is structurally distinct from the more extensively characterized alkynylphenoxyacetic acid CRTH2 antagonists (e.g., compounds 19k and 19s, which incorporate an alkyne linker) [1], and from typical 2,4-disubstituted phenoxyacetic acid derivatives that lack the N-methylacetamido functionality [2]. The N-methyl amide moiety introduces conformational constraint and alters hydrogen-bonding capacity at the receptor orthosteric site relative to analogs bearing free carboxylic acid or ester functionalities at this position.

CRTH2 antagonist DP2 receptor structure-activity relationship

Patent Landscape Positioning: Array BioPharma DP2 Modulator Family vs. Competing CRTH2 Antagonist Scaffolds

2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid falls within the scope of Array BioPharma's 4-substituted phenoxyphenylacetic acid derivative patents (priority date 2006-08-21), which claim DP2 receptor modulators for immunological diseases including asthma, allergic rhinitis, and atopic dermatitis [1]. In contrast, the well-characterized CRTH2 antagonist clinical candidates such as AZD1981 (AstraZeneca, IC₅₀ = 4 nM on DP2), OC000459 (Oxagen), and ramatroban (Baynas®, dual TP/CRTH2 antagonist) belong to structurally distinct chemical series—indole acetic acids, phenylacetic acid variants with different substitution patterns, and tricyclic scaffolds, respectively [2].

intellectual property DP2 modulator allergic inflammation

Functional Group Differentiation: Carboxylic Acid Moiety as Essential Pharmacophore vs. Non-Acidic CRTH2 Antagonists

The phenylacetic acid moiety of this compound provides a free carboxylic acid group, which is the established pharmacophore for orthosteric CRTH2 receptor antagonism in the phenoxyacetic acid series [1]. Most known CRTH2 antagonists (e.g., OC000459, AZD1981) contain a carboxylic acid essential for high-affinity binding [2]. However, a subset of newer CRTH2 antagonists have been designed without carboxylic acid moieties to improve pharmacokinetic properties and reduce plasma protein binding [3]. The presence of the carboxylic acid in this compound implies potential for high target engagement but may require formulation attention for oral bioavailability, distinguishing it from non-acidic CRTH2 antagonist series.

carboxylic acid pharmacophore CRTH2 binding PK profile

Recommended Research and Industrial Application Scenarios for 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid (CAS 1018292-09-5)


Early-Stage DP2/CRTH2 Receptor Pharmacology Studies in Allergic Inflammation Models

Based on its classification as a 4-substituted phenoxyphenylacetic acid derivative within the Array BioPharma DP2 modulator patent families [1], this compound is best employed as a chemical probe for investigating CRTH2 receptor pharmacology in in vitro models of allergic inflammation, including PGD₂-induced eosinophil shape change assays, Th2-cell chemotaxis assays, and basophil activation studies. Its structural distinctiveness from indole acetic acid-based clinical candidates such as AZD1981 and OC000459 [2] makes it suitable for chemical biology studies aimed at dissecting receptor-ligand interactions using diverse chemotypes.

Structure-Activity Relationship (SAR) Exploration of the Phenoxyphenylacetic Acid Scaffold

The N-methyl-2-phenoxyacetamido para-substitution pattern represents a specific structural variant amenable to systematic SAR studies. QSAR models developed for 2,4-disubstituted phenoxyacetic acid CRTH2 antagonists indicate significant potency modulation with substituent variation [3]. This compound can serve as a reference point for synthesizing and evaluating analogs with modified N-alkyl groups (e.g., N-ethyl, N-cyclopropyl), varied phenoxy substitution, or alternative acetic acid attachment positions to map the pharmacophoric requirements for DP2 antagonism within this scaffold class.

Intellectual Property-Differentiated CRTH2 Antagonist Lead Identification

For drug discovery programs seeking DP2 antagonists that operate outside the heavily patented indole acetic acid and alkynylphenoxyacetic acid chemical spaces, this compound provides entry into the phenoxyphenylacetic acid patent landscape originally claimed by Array BioPharma [1]. Its distinct structural features relative to clinical-stage compounds may offer freedom-to-operate advantages, making it a suitable starting point for hit-to-lead optimization campaigns targeting allergic asthma, atopic dermatitis, or allergic rhinitis [2].

Reference Comparator for Profiling Novel Non-Acidic CRTH2 Antagonist Series

As a carboxylic acid-bearing CRTH2 antagonist chemotype, this compound can be deployed as a positive control or reference comparator when evaluating emerging non-carboxylic acid CRTH2 antagonists [4]. Its expected orthosteric binding mode (via the acid moiety) provides a benchmark for assessing whether novel non-acidic antagonists achieve comparable target engagement through alternative binding interactions, aiding in the pharmacological validation of new chemical series.

Quote Request

Request a Quote for 2-[4-(N-methyl-2-phenoxyacetamido)phenyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.